molecular formula C24H22ClN3O3S B2359161 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1031555-06-2

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2359161
CAS No.: 1031555-06-2
M. Wt: 467.97
InChI Key: GYYPUSIDEZBJFM-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine acetamide class, characterized by a 1,2,3-benzothiadiazine ring system substituted with a chloro group at position 6, a phenyl group at position 4, and a sulfone group (1,1-dioxide). The acetamide side chain is N-ethyl-N-(3-methylphenyl), contributing to its lipophilic and steric profile.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c1-3-27(20-11-7-8-17(2)14-20)23(29)16-28-26-24(18-9-5-4-6-10-18)21-15-19(25)12-13-22(21)32(28,30)31/h4-15H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYPUSIDEZBJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide (CAS Number: 1031574-86-3) is a member of the benzothiadiazine class, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H20ClN3O3SC_{23}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 453.9 g/mol. Its structure includes a benzothiadiazine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities. The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that benzothiadiazine derivatives can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, which may be relevant for therapeutic applications in inflammatory diseases.
  • CNS Activity : Some benzothiadiazine derivatives have been reported to possess central nervous system (CNS) depressant properties.

Antimicrobial Activity

A study focusing on related benzothiadiazine derivatives reported their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for several compounds:

CompoundMIC (µg/mL)MBC (µg/mL)Activity Against
Compound A2550Bacillus subtilis
Compound B100200Staphylococcus aureus
Compound C600600Escherichia coli

The presence of halogen substituents (e.g., chlorine) in the structure was found to enhance antimicrobial activity, particularly against Gram-positive bacteria . The compound's specific substituents may influence its lipophilicity and, consequently, its ability to penetrate bacterial membranes.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors in microbial cells, disrupting normal cellular functions.
  • Disruption of Cellular Processes : The compound could interfere with DNA replication or protein synthesis within bacterial cells.

Case Studies

Several studies have examined the biological activity of related compounds. For instance:

  • A study demonstrated that certain benzothiadiazine derivatives showed significant antibacterial activity against Staphylococcus aureus, with MIC values ranging from 25 to 100 µg/mL depending on the substituents present on the benzene ring .
  • Another investigation highlighted the anti-inflammatory potential of benzothiadiazine derivatives in animal models, suggesting a pathway for developing new anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and available data for compounds with comparable frameworks:

Compound Name Core Heterocycle Substituents (Positions) Acetamide Side Chain Biological/Physical Data (Source)
Target Compound: 2-(6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide 1,2,3-Benzothiadiazine 6-Cl, 4-Ph, 1,1-dioxide N-ethyl-N-(3-methylphenyl) Not reported in evidence
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide 1,2,3-Benzothiadiazine 6-Cl, 4-(2-F-Ph), 1,1-dioxide N-(2,4-dimethylphenyl) No activity data; structural analysis inferred from synthesis
N-(3-Chloro-4-fluorophenyl)-2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}acetamide 1,2,6-Thiadiazinane 6-(2-Cl-Bn), 1,1-dioxide N-(3-Cl-4-F-Ph) Not reported; emphasis on synthetic accessibility
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate 1,3-Benzothiazole 4-Cl 2-(3-methylphenyl) Anticancer, antibacterial (crystal packing via H-bonding)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide (pesticide) N/A N-(2,6-diethylphenyl)-N-(methoxymethyl) Herbicidal activity

Key Observations

Heterocyclic Core Influence: The 1,2,3-benzothiadiazine core (target compound) offers a sulfone group and fused aromatic system, enhancing electron-withdrawing properties compared to 1,3-benzothiazole () or 1,2,6-thiadiazinane (). This may affect binding to biological targets or solubility . Benzothiazole derivatives () exhibit notable anticancer and antibacterial activity, attributed to their planar aromatic systems facilitating intercalation or enzyme inhibition.

Substituent Effects :

  • Chloro groups at position 6 (benzothiadiazine) or 4 (benzothiazole) are common, likely contributing to metabolic stability and halogen bonding .
  • Fluorophenyl () vs. phenyl (target compound): Fluorine substitution may enhance bioavailability via reduced metabolism, while phenyl groups increase lipophilicity .

Acetamide Side Chain Diversity :

  • N-ethyl-N-(3-methylphenyl) (target compound) introduces steric bulk compared to N-(2,4-dimethylphenyl) () or N-(3-Cl-4-F-Ph) (). This may influence receptor selectivity or pharmacokinetics.
  • Pesticide analogs () utilize simpler alkyl/aryl groups, emphasizing herbicidal over pharmacological activity.

Synthetic and Crystallographic Insights: Coupling reagents like 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl () are widely used for acetamide synthesis, suggesting similar routes for the target compound. Crystal structures (e.g., ) highlight hydrogen bonding (O–H⋯N, N–H⋯O) and π–π interactions, which could guide solubility optimization for the target molecule .

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